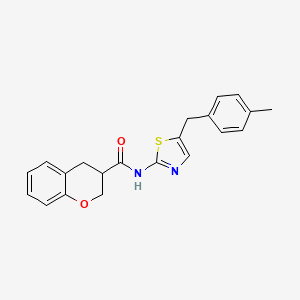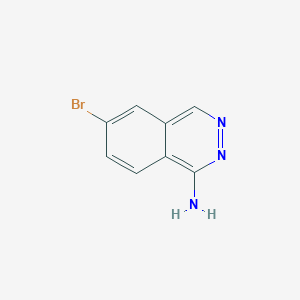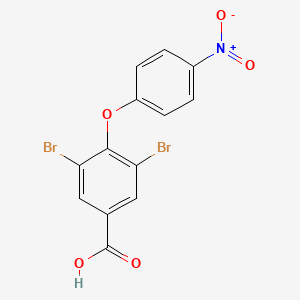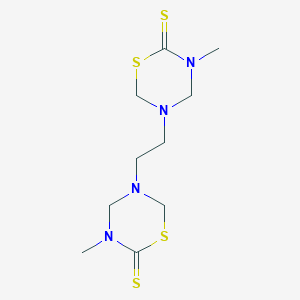
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide
Overview
Description
The compound “N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to targetGlycogen synthase kinase 3 (GSK3) , a serine/threonine kinase implicated in pathological conditions such as diabetes and Alzheimer’s disease .
Mode of Action
It’s known that gsk3 inhibitors, like ar-a014418, inhibit gsk3 in an atp-competitive manner . This suggests that our compound might interact with its targets in a similar way, leading to changes in the activity of the target proteins.
Result of Action
Gsk3 inhibitors have been shown to have antihyperalgesic effects in mice with neuropathic pain . They may also modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . Furthermore, GSK3 inhibitors have been studied for their ability to inhibit the growth of pancreatic cancer cells .
Advantages and Limitations for Lab Experiments
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide has several advantages for lab experiments, including its potency and selectivity towards HDACs and TDACs, its synthetic accessibility, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the therapeutic potential of N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide. Some future directions for research include:
1. Optimization of the synthesis method to improve the yield and scalability of this compound production.
2. Further investigation of the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and human clinical trials.
4. Identification of the optimal dose and administration route of this compound for different diseases.
5. Development of this compound derivatives with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its inhibitory effect on HDACs and TDACs makes it an attractive candidate for the development of novel anticancer and neuroprotective drugs. However, further research is needed to fully understand its mechanism of action, pharmacological properties, and potential toxicity.
Scientific Research Applications
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been identified as a potent inhibitor of certain enzymes, including histone deacetylases (HDACs) and tubulin deacetylases (TDACs). HDACs and TDACs play a crucial role in the regulation of gene expression and cell division, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,12,17H,10-11,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKBMBNZZEFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)
![Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3302728.png)





![3-cinnamyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3302757.png)
![4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302765.png)
![6-Butan-2-yl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302771.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxyethan-1-one](/img/structure/B3302795.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B3302810.png)